molecular formula C6H12ClF2NO B3016527 3-(Difluoromethyl)piperidin-3-ol hydrochloride CAS No. 1909325-03-6

3-(Difluoromethyl)piperidin-3-ol hydrochloride

Cat. No.: B3016527
CAS No.: 1909325-03-6
M. Wt: 187.61
InChI Key: BPFVYAUITXWPHU-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)piperidin-3-ol hydrochloride is a fluorinated piperidine derivative characterized by a six-membered piperidine ring substituted with a hydroxyl (-OH) and a difluoromethyl (-CF₂H) group at the 3-position, with a hydrochloride counterion. Its molecular formula is C₆H₁₁F₂NO·HCl (monoisotopic mass: 151.08 Da for the free base; 205.61 Da as the hydrochloride salt) . The compound’s InChIKey (GLTKXROZFAJDFJ-UHFFFAOYSA-N) indicates a stereoelectronic configuration influenced by fluorine’s electronegativity. Fluorine substitution enhances metabolic stability and lipophilicity, making it a candidate for medicinal chemistry applications .

Properties

IUPAC Name

3-(difluoromethyl)piperidin-3-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F2NO.ClH/c7-5(8)6(10)2-1-3-9-4-6;/h5,9-10H,1-4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPFVYAUITXWPHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)(C(F)F)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethyl)piperidin-3-ol hydrochloride typically involves the introduction of a difluoromethyl group to a piperidine ring followed by the addition of a hydroxyl group. One common method involves the reaction of piperidine with difluoromethylating agents under controlled conditions to introduce the difluoromethyl group. The hydroxyl group is then introduced through subsequent reactions, often involving oxidation or substitution reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)piperidin-3-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove the hydroxyl group or to modify the difluoromethyl group.

    Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce simpler piperidine derivatives.

Scientific Research Applications

3-(Difluoromethyl)piperidin-3-ol hydrochloride is utilized in various fields of scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is conducted to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)piperidin-3-ol hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s stability and reactivity, while the hydroxyl group can participate in hydrogen bonding and other interactions. These properties make it a valuable compound for studying molecular pathways and developing new chemical entities.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The following table summarizes key structural analogs of 3-(difluoromethyl)piperidin-3-ol hydrochloride, highlighting substituent variations, ring size, and fluorine substitution patterns:

Compound Name Molecular Formula Substituents/Ring Modifications Key Properties/Applications CAS Number Reference
3-(Difluoromethyl)piperidin-3-ol HCl C₆H₁₁F₂NO·HCl 3-OH, 3-CF₂H (piperidine) High lipophilicity; potential CNS drug -
3,3-Difluoropiperidine HCl C₅H₉F₂N·HCl 3,3-F₂ (piperidine; no hydroxyl) Intermediate for fluorinated APIs 496807-97-7
3-Methylpiperidin-3-ol HCl C₆H₁₃NO·HCl 3-OH, 3-CH₃ (piperidine) Reduced lipophilicity vs. difluoro analog 955028-98-5
3-(Difluoromethyl)-3-methylazetidine HCl C₅H₉F₂N·HCl 3-CF₂H, 3-CH₃ (azetidine; 4-membered ring) Compact structure; improved solubility 1788041-57-5
(3S,5R)-5-Trifluoromethyl-piperidin-3-ol HCl C₆H₁₀F₃NO·HCl 3-OH, 5-CF₃ (stereospecific piperidine) Enhanced metabolic resistance 2891580-85-9
3-(Hydroxymethyl)piperidin-3-ol HCl C₆H₁₃NO₂·HCl 3-OH, 3-CH₂OH (piperidine) Polar substituent; higher aqueous solubility CID 55299032

Substituent Effects

  • Fluorine vs. Methyl Groups : Replacing the methyl group in 3-methylpiperidin-3-ol HCl with a difluoromethyl group increases lipophilicity (logP ~1.5 vs. ~0.8) and reduces basicity (pKa shift due to fluorine’s inductive effect), improving blood-brain barrier penetration .
  • Hydroxyl Position : 3-Methylpiperidin-4-ol HCl (CAS 1185293-84-8) demonstrates positional isomerism; the 4-OH group alters hydrogen-bonding capacity compared to the 3-OH analog .

Fluorine-Specific Advantages

  • Metabolic Stability: Difluoromethyl and trifluoromethyl groups resist cytochrome P450 oxidation better than non-fluorinated analogs .
  • Conformational Effects: Fluorine’s steric and electronic effects rigidify the piperidine ring, enhancing target binding selectivity. For example, 3,3-difluoropiperidine HCl shows ~30% higher protein binding affinity than non-fluorinated analogs in kinase inhibition assays .

Physicochemical and Pharmacokinetic Data

Property 3-(Difluoromethyl)piperidin-3-ol HCl 3-Methylpiperidin-3-ol HCl 3,3-Difluoropiperidine HCl
Molecular Weight (Da) 205.61 167.61 157.59
logP (Predicted) 1.2 0.8 1.5
Aqueous Solubility (mg/mL) 12.5 25.0 8.3
Metabolic Stability (t₁/₂, human liver microsomes) >60 min 35 min 45 min

Key Research Findings

  • Synthetic Accessibility : 3-(Difluoromethyl)piperidin-3-ol HCl is synthesized via reductive amination of ketone precursors followed by HCl salt formation, with yields >70% reported in optimized protocols .
  • Biological Relevance : Fluorinated piperidines are prevalent in kinase inhibitors (e.g., Samuraciclib HCl, a CDK7 inhibitor) due to their ability to modulate enzyme active sites .
  • Toxicity Considerations : Fluorinated analogs exhibit lower acute toxicity (LD₅₀ >500 mg/kg in rodents) compared to chlorinated derivatives, attributed to reduced reactive metabolite formation .

Biological Activity

3-(Difluoromethyl)piperidin-3-ol hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural characteristics and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring with a difluoromethyl group and a hydroxyl group at the 3-position. This specific arrangement contributes to its reactivity and biological interactions.

Property Details
IUPAC Name This compound
Molecular Formula C₇H₈ClF₂N₃O
Molecular Weight 195.60 g/mol

The biological activity of this compound is primarily attributed to its interactions with various biomolecular targets. The difluoromethyl group enhances the compound's stability and reactivity, while the hydroxyl group can participate in hydrogen bonding, which is crucial for binding to target proteins.

  • Target Proteins : Similar compounds have been shown to interact with proteins involved in various signaling pathways, including those related to pain sensation and cancer cell proliferation.
  • Enzyme Inhibition : The compound may inhibit enzymes that play roles in metabolic pathways, potentially leading to therapeutic effects against certain diseases.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects on cancer cell lines, potentially through induction of apoptosis or inhibition of cell proliferation.
  • Antiviral Properties : The compound has been investigated for its ability to inhibit viral replication, making it a candidate for antiviral drug development.
  • Neuropharmacological Effects : Its interaction with neurotransmitter systems suggests potential applications in treating neurological disorders.

Study on Anticancer Activity

A study conducted on various piperidine derivatives, including this compound, demonstrated significant cytotoxicity against several cancer cell lines (e.g., HeLa and MCF-7). The IC₅₀ values were reported as follows:

Compound IC₅₀ (µM)
3-(Difluoromethyl)piperidin-3-ol HCl12.5
Control (untreated)>100

This study highlights the compound's potential as a lead for further development in cancer therapeutics.

Neuropharmacological Evaluation

Research involving animal models has indicated that this compound may modulate pain pathways by acting as an antagonist at certain receptors. Specifically, it showed promise in increasing the mechanical withdrawal threshold in neuropathic pain models, suggesting analgesic properties.

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